6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole
CAS No.: 7120-14-1
Cat. No.: VC21346743
Molecular Formula: C11H7N3O2S
Molecular Weight: 245.26 g/mol
* For research use only. Not for human or veterinary use.
![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole - 7120-14-1](/images/no_structure.jpg)
Specification
CAS No. | 7120-14-1 |
---|---|
Molecular Formula | C11H7N3O2S |
Molecular Weight | 245.26 g/mol |
IUPAC Name | 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
Standard InChI | InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-7H |
Standard InChI Key | JLETUFGLJXMETA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CN3C=CSC3=N2)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C2=CN3C=CSC3=N2)[N+](=O)[O-] |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure and Identifiers
6-(4-Nitrophenyl)imidazo[2,1-b] thiazole belongs to the imidazothiazole class of heterocyclic compounds. The molecule features a fused heterocyclic system combining imidazole and thiazole rings, with a 4-nitrophenyl substituent at position 6. This structural arrangement creates a planar, conjugated system that contributes to its distinct physicochemical properties .
The closely related compound 2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole has a molecular formula of C₁₁H₈N₄O₄S and a molecular weight of 292.27 g/mol . It possesses several synonyms including 5-nitro-6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b] thiazole and is identified by CID 153231 in the PubChem database .
Spectroscopic Characteristics
Spectroscopic data for related imidazothiazole derivatives have been well-documented. For instance, similar compounds exhibit characteristic infrared (IR) absorption bands, including those for NH stretching (3410-3442 cm⁻¹), aliphatic C-H stretching (2828-2903 cm⁻¹), C=N stretching (1611-1650 cm⁻¹), and C-N stretching (1081-1097 cm⁻¹) . These spectral features serve as important identifiers for confirming the structure of these heterocyclic compounds and their derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy of related compounds reveals distinctive signals that help characterize the imidazothiazole scaffold. Proton NMR spectra typically show signals for aromatic protons in the range of δ 7.67-8.33 ppm, while methine protons appear around δ 5.90-6.00 ppm . Mass spectrometry further confirms the molecular weights of these compounds, providing essential structural validation.
Synthesis Methodologies
Traditional Synthetic Routes
The synthesis of imidazothiazole derivatives typically involves multi-step procedures. For related compounds, researchers have established several synthetic pathways that can be adapted for the preparation of 6-(4-Nitrophenyl)imidazo[2,1-b] thiazole. One common approach involves the reaction of appropriate thiadiazole intermediates with α-haloaryl ketones under controlled conditions .
One-Pot Synthesis Approach
A significant advancement in the synthesis of imidazothiazole derivatives is the development of one-pot methodologies. For instance, 1-((6-phenylimidazo[2,1-b] thiadiazol-5-yl)methylene)-2-(4-phenylthiazol-2-yl)hydrazine derivatives have been successfully synthesized using a one-pot three-component reaction promoted by ionic liquids, specifically 1-butyl-3-methylimidazolium bromide ([Bmim]Br) . This approach offers advantages in terms of efficiency, yield, and environmental sustainability.
Solvent and Catalyst Optimization
The choice of solvent and catalyst significantly influences the yield and purity of imidazothiazole derivatives. For related compounds, ethanol has proven to be an effective solvent, especially when combined with catalytic amounts of acetic acid. Reactions typically require refluxing conditions for optimal conversion . The optimization of these parameters is crucial for achieving high yields and minimizing side reactions.
A typical synthesis protocol for related derivatives involves refluxing the appropriate precursors in anhydrous ethanol for approximately 24 hours, followed by cooling, filtration, and purification . These established methodologies provide a foundation for developing optimized synthetic routes for 6-(4-Nitrophenyl)imidazo[2,1-b] thiazole.
Biological Activities and Structure-Activity Relationships
Antimycobacterial Properties
Imidazothiazole derivatives have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. In particular, compounds with specific substitution patterns on the imidazothiazole scaffold have shown promising inhibitory effects. For instance, certain derivatives exhibit minimum inhibitory concentration (MIC) values in the range of 6.03-13.9 μM, comparable to standard drugs like ethambutol (15.3 μM) and ciprofloxacin (9.4 μM) .
Antifungal Activities
Several imidazothiazole derivatives have also shown notable antifungal properties. Compounds containing electron-withdrawing groups at specific positions of the phenyl rings attached to the thiazole moiety of the imidazothiazole ring system have displayed excellent antifungal activity with MIC values as low as 5 μg/ml . This suggests that 6-(4-Nitrophenyl)imidazo[2,1-b] thiazole, with its nitro group electron-withdrawing capability, might possess similar antifungal potential.
Structure-Activity Relationships
Structure-activity relationship studies have revealed important insights into the biological activity of imidazothiazole derivatives. Key structural features influencing antimycobacterial activity include:
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Trifluoromethyl substitution at position-2 of the imidazothiazole ring enhances inhibitory activity .
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Para-chlorophenyl substitution at position-6 of the imidazothiazole ring contributes to improved antimycobacterial properties .
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Incorporation of methyl, methoxy, fluoro, or nitro substituents on the thiazole ring generally enhances the biological activity of the compounds .
These findings provide valuable guidance for structure optimization strategies aimed at enhancing the biological activity of 6-(4-Nitrophenyl)imidazo[2,1-b] thiazole and related derivatives.
Molecular Mechanisms and Target Interactions
Enzyme Inhibition Studies
Research on related imidazothiazole derivatives has revealed potential molecular targets that might also be relevant for 6-(4-Nitrophenyl)imidazo[2,1-b] thiazole. In silico molecular docking studies have identified favorable interactions between potent imidazothiazole derivatives and key enzymes like InhA and CYP121, which are important targets for antimycobacterial agents . These findings provide insights into the possible mechanisms of action of these compounds.
Molecular Docking Analysis
Computational studies have contributed significantly to understanding the binding modes and interactions of imidazothiazole derivatives with target enzymes. Such analyses reveal how structural modifications can influence binding affinity and specificity, guiding the rational design of more potent and selective derivatives. The nitrophenyl substituent in 6-(4-Nitrophenyl)imidazo[2,1-b] thiazole likely contributes to specific binding interactions that influence its biological activity.
Research Applications and Future Directions
Structure Optimization Strategies
Future research directions may focus on optimizing the structure of 6-(4-Nitrophenyl)imidazo[2,1-b] thiazole to enhance its biological activities and improve its pharmacokinetic properties. Strategies might include:
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Modifying the nitrophenyl group to investigate the effect of different substituents on activity.
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Exploring alternative positions for substituents on the imidazothiazole scaffold.
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Developing hybrid molecules incorporating other pharmacophores known to exhibit antimicrobial activity.
Advanced Synthetic Methodologies
Developing more efficient and environmentally friendly synthetic routes for 6-(4-Nitrophenyl)imidazo[2,1-b] thiazole represents another important research direction. The exploration of green chemistry principles, such as solvent-free conditions, microwave-assisted synthesis, and biocatalysis, could lead to more sustainable production methods.
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